molecular formula C13H13Cl2N3O B2440070 (Z)-N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride CAS No. 318517-52-1

(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride

Cat. No.: B2440070
CAS No.: 318517-52-1
M. Wt: 298.17
InChI Key: AVGFGMYKQNWIEY-UHFFFAOYSA-N
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Description

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride typically involves the reaction of 4-chlorophenylmethanol with pyridine-4-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amidinopyridine hydrochloride
  • 4-chlorophenylmethoxy pyridine
  • Pyridine-4-carboximidamide derivatives

Uniqueness

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride is unique due to its specific structural features, such as the presence of both a 4-chlorophenylmethoxy group and a carboximidamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O.ClH/c14-12-3-1-10(2-4-12)9-18-17-13(15)11-5-7-16-8-6-11;/h1-8H,9H2,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFLXVMLQPNMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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